ML321

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

ML321 es un compuesto orgánico sintético que se ha identificado como un antagonista altamente selectivo del receptor de dopamina D2. Este compuesto ha mostrado una eficacia significativa en modelos animales que predicen la actividad antipsicótica atípica . This compound es particularmente notable por su excepcional selectividad para el receptor de dopamina D2 sobre otros receptores acoplados a proteínas G (GPCR), lo que lo convierte en una herramienta valiosa para estudiar la modulación del receptor de dopamina .

Métodos De Preparación

La síntesis de ML321 implica varios pasos clave. El compuesto se prepara a través de una serie de reacciones químicas que incluyen la formación de un intermedio de biciclo[3.2.1]-3-octano-2,4-diona . La ruta sintética generalmente implica la reacción de 3-clorobiciclo[3.2.1]-3-octen-2-ona con un alcohol en condiciones anhidras y la acción de un catalizador y una base fuerte . Las condiciones de reacción se controlan cuidadosamente para garantizar que el producto deseado se obtenga con alta pureza y rendimiento.

Análisis De Reacciones Químicas

Key Characteristics

-

D2R Selectivity: ML321 exhibits high selectivity for the D2 receptor over other GPCRs, particularly the D3 receptor . It was found to be more than 10-fold selective for the D2R versus the D3R in initial screening . Further optimization led to a compound with >40-fold selectivity for the D2R versus the D3R .

-

Binding Pose: Molecular modeling reveals that this compound adopts a unique binding pose within the orthosteric binding site (OBS) of the D2R . The dibenzothiazepine moiety of this compound interacts with specific amino acid residues within the OBS, while the thiophene moiety orients toward a secondary binding pocket (SBP) .

-

Inverse Agonist Activity: this compound functions as an inverse agonist at the D2R, similar to other D2R antagonists .

-

In vivo Selectivity: Studies in rodents demonstrate that this compound can selectively antagonize a D2R-mediated response without affecting a D3R-mediated response .

-

Unique Binding Kinetics: this compound exhibits slow-on and fast-off receptor binding rates, similar to atypical antipsychotics .

Binding Interactions of this compound within the D2R

This compound interacts with the D2R through its dibenzothiazepine and thiophene moieties . The dibenzothiazepine moiety clamps onto the hydrophobic sec-butyl side chain of Ile184 EL2.52, while the phenyl side chains of Phe389 6.51 and Phe390 6.52 stack with the dibenzothiazepine moiety . The amide nitrogen of this compound can form a hydrogen bond with the side chain carboxyl group of Asp114 3.32 . The thiophene moiety protrudes into an SBP of the D2R formed by Val91 2.61, Leu94 2.64, Trp100 EL1.50, Phe110 3.28, and Cys182 EL2.50 .

Effects of Mutations on this compound Activity

Mutations of specific residues in the binding site of D2R affect this compound activity :

-

Mutation of Val91 2.61A reduced the potency of this compound for inhibiting dopamine-stimulated Go activation .

-

Mutation of Trp100 EL1.50A essentially eliminated this compound activity .

-

Mutation of Leu94 2.64A reduced the functional potency of this compound .

-

Mutation of Phe110 3.28A improved both the binding affinity and the functional potency of this compound .

Table 1: Effects of mutations on this compound binding and function

| Mutation | Effect on this compound Binding | Effect on this compound Function |

|---|---|---|

| Val91 2.61A | Not specified | Reduced potency for inhibiting dopamine-stimulated Go activation |

| Trp100 EL1.50A | Essentially eliminated this compound activity | Essentially eliminated this compound activity |

| Leu94 2.64A | No statistically significant difference in the binding assay | Reduced functional potency |

| Phe110 3.28A | Improved binding affinity (∼20-fold) | Improved functional potency (∼5-fold) |

Metabolism

This compound has a short metabolic half-life, which has prompted the creation of more metabolically stable derivatives . The primary site of metabolism involves oxidation of the alkyl-thiophene portion of this compound .

Aplicaciones Científicas De Investigación

ML321 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

ML321 ejerce sus efectos al antagonizar selectivamente el receptor de dopamina D2. A diferencia de otros ligandos monoaminérgicos, this compound carece de un grupo amina cargado positivamente y adopta una postura de unión única dentro del sitio de unión ortostérico del receptor de dopamina D2 . Esta postura de unión única contribuye a su excepcional selectividad y eficacia. El compuesto penetra en el sistema nervioso central y ocupa el receptor de dopamina D2 de forma dosis-dependiente . Los estudios de comportamiento en modelos animales han demostrado que this compound puede antagonizar selectivamente las respuestas mediadas por el receptor de dopamina D2 sin afectar las respuestas mediadas por el receptor de dopamina D3 .

Comparación Con Compuestos Similares

ML321 es único en su alta selectividad para el receptor de dopamina D2 en comparación con otros compuestos similares. Algunos compuestos similares incluyen:

Haloperidol: Un antipsicótico típico con antagonismo del receptor de dopamina D2 pero con más efectos secundarios.

Clozapina: Un antipsicótico atípico con una actividad receptora más amplia.

This compound destaca por su excepcional selectividad y efectos secundarios reducidos, lo que lo convierte en un candidato prometedor para su desarrollo posterior como un antipsicótico atípico .

Propiedades

Fórmula molecular |

C21H20N2O3S2 |

|---|---|

Peso molecular |

412.52 |

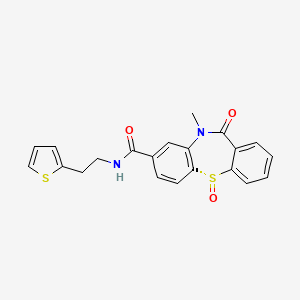

Nombre IUPAC |

(11S)-5-methyl-6,11-dioxo-N-(2-thiophen-2-ylethyl)benzo[b][1,4]benzothiazepine-3-carboxamide |

InChI |

InChI=1S/C21H20N2O3S2/c1-28-18-12-13(20(25)22-10-9-14-4-3-11-27-14)7-8-15(18)21(26)23-16-5-2-6-17(24)19(16)28/h2-4,6-8,11-12,28H,5,9-10H2,1H3,(H,22,25)(H,23,26) |

Clave InChI |

YNXQLYVNEKEXJH-UHFFFAOYSA-N |

SMILES |

O=C(C1=CC=C2C(NC(CC=CC3=O)=C3S(C)C2=C1)=O)NCCC4=CC=CS4 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

ML321; ML 321; ML-321. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.